molecular formula C25H25N5O8 B2434332 N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-29-1

N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No. B2434332
CAS RN: 894930-29-1
M. Wt: 523.502
InChI Key: BGVBDYBPGYNSKL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O8 and its molecular weight is 523.502. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, demonstrating higher potency compared to conventional treatments like 5-FU. These compounds have also been subject to molecular docking studies to understand their interaction with biological targets such as EGFR-TK and B-RAF kinase, suggesting their mechanism involves inhibition of these crucial pathways in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Research into quinazolinone and its derivatives has also extended into the evaluation of anticonvulsant activities. These studies involve the synthesis of specific derivatives and testing their efficacy in models of seizures. While some compounds have shown a tendency toward anticonvulsant activity, the overall effectiveness varies, indicating the importance of structural modifications to enhance therapeutic potential (Wassim El Kayal et al., 2022).

Antimicrobial and Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids, which share some structural characteristics with the specified compound, have been synthesized and assessed for antimicrobial and antiprotozoal activities. These compounds demonstrated promising activities against bacteria, fungi, and Trypanosoma cruzi, with some showing significant efficacy in in vivo models. This suggests potential applications in treating infectious diseases and addressing antimicrobial resistance (N. Patel et al., 2017).

Antioxidant and Cytotoxic Activities

Research on polyphenolic derivatives of quinazolinone has revealed compounds with significant antioxidant activity and selective cytotoxicity against cancer cell lines. These studies highlight the importance of structural elements in determining the biological activities of quinazolinone derivatives, providing a basis for designing novel antioxidants and anticancer agents (Raluca Pele et al., 2022).

properties

CAS RN

894930-29-1

Product Name

N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Molecular Formula

C25H25N5O8

Molecular Weight

523.502

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C25H25N5O8/c1-14-27-23(38-28-14)12-30-24(32)16-9-20-21(37-13-36-20)10-17(16)29(25(30)33)11-22(31)26-7-6-15-4-5-18(34-2)19(8-15)35-3/h4-5,8-10H,6-7,11-13H2,1-3H3,(H,26,31)

InChI Key

BGVBDYBPGYNSKL-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4

solubility

not available

Origin of Product

United States

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